![molecular formula C11H11NO2S B1350925 2-(1H-Indol-3-ylsulfanyl)-propionic acid CAS No. 63321-71-1](/img/structure/B1350925.png)
2-(1H-Indol-3-ylsulfanyl)-propionic acid
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Overview
Description
2-(1H-Indol-3-ylsulfanyl)-propionic acid, commonly known as 5-HT3 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the serotonin receptor subtype 3 (5-HT3), which plays a crucial role in the regulation of several physiological and pathological processes.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer activity .
Anti-HIV Activity
Some indole derivatives have been found to possess anti-HIV activity , which could make them valuable in the development of treatments for HIV/AIDS.
Antioxidant Activity
The antioxidant activity of indole derivatives could make them useful in a variety of applications, from health supplements to preservatives.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , which could make them useful in the development of new antibiotics or disinfectants.
Antitubercular Activity
Indole derivatives have shown antitubercular activities , which could be beneficial in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties , which could make them useful in the management of diabetes.
Mechanism of Action
Target of Action
Similar compounds such as (2s)-2-(1h-indol-3-yl)hexanoic acid and (2S)-2-(1H-indol-3-yl)pentanoic acid have been shown to interact with the S-phase kinase-associated protein 1 . This protein plays a crucial role in cell cycle progression and ubiquitin-dependent protein degradation .
Mode of Action
Based on the structural similarity with other indole derivatives, it can be hypothesized that it may interact with its target protein, leading to changes in the protein’s function and downstream effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds such as (2s)-2-(1h-indol-3-yl)hexanoic acid and (2S)-2-(1H-indol-3-yl)pentanoic acid
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBHBJXJSDBSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397996 |
Source
|
Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63321-71-1 |
Source
|
Record name | 2-(1H-Indol-3-ylthio)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63321-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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